molecular formula C14H14F3NO4S B2874441 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide CAS No. 1017657-31-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2874441
CAS No.: 1017657-31-6
M. Wt: 349.32
InChI Key: LFVCUDDOVLMGGS-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound It features a trifluoroacetamide group, a dioxido-dihydrothiophene ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dioxido-dihydrothiophene ring: This can be achieved through the oxidation of a thiophene derivative.

    Attachment of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with an amine derivative.

    Introduction of the trifluoroacetamide group: This can be done by reacting the intermediate with trifluoroacetic anhydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure the desired reaction pathway.

    Purification Techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the trifluoroacetamide group to an amine.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfone derivatives.

    Reduction: May yield amine derivatives.

    Substitution: May yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide would depend on its specific application. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide: Lacks the dioxido-dihydrothiophene ring.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide: Lacks the ethoxyphenyl group.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c1-2-22-12-5-3-10(4-6-12)18(13(19)14(15,16)17)11-7-8-23(20,21)9-11/h3-8,11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCUDDOVLMGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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